Soladulcidine

Übersicht

Beschreibung

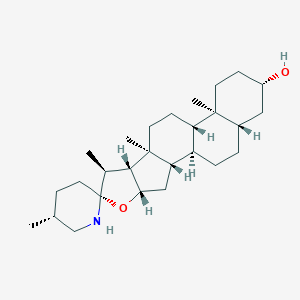

Soladulcidine is a steroidal alkaloid that is abundant in Solanum dulcamara L . It has a molecular formula of C27H45NO2 .

Synthesis Analysis

Soladulcidine derivatives have been synthesized through esterification at the C-3-hydroxy group, modification at the NH group of the F ring, or esterification of E ring-opening products . An efficient synthesis of soladulcidine starting from easily available diosgenin and tigogenin in five or six steps has also been described .Molecular Structure Analysis

Soladulcidine has 12 defined stereocenters . An X-ray structural study of it in the form of the monohydrate C27H45NO2*H20 confirmed the structure proposed for it previously . The linkages of rings B/C and C/D are trans and that of rings D/E cis .Physical And Chemical Properties Analysis

Soladulcidine has a density of 1.1±0.1 g/cm3, a boiling point of 527.2±25.0 °C at 760 mmHg, and a flash point of 272.7±23.2 °C . It has 3 H bond acceptors, 2 H bond donors, and 0 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Antitumor Activities

Soladulcidine, a steroidal alkaloid found in Solanum dulcamara L., has demonstrated significant antitumor properties. Researchers have synthesized various derivatives of soladulcidine to enhance its antitumor efficacy. These derivatives have been modified at different functional groups to improve their interaction with cancer cells and increase their antiproliferative effects. Studies have shown that these compounds can effectively inhibit the growth of tumor cells, making soladulcidine a promising candidate for anticancer drug development .

Traditional Medicine Applications

In traditional oriental medicine systems, plants containing soladulcidine, such as Solanum lyratum, have been used to treat a variety of ailments including cancers, jaundice, edema, gonorrhea, cholecystitis, phlogosis, and rheumatoid arthritis. The broad pharmacological activities of soladulcidine contribute to its use in these traditional medicine practices .

Pharmacological Properties

Soladulcidine exhibits a range of pharmacological effects beyond its antitumor activity. It has been studied for its anti-inflammatory, antioxidant, antimicrobial, anti-allergy, and hepatoprotective activities. These properties make soladulcidine a versatile compound with potential applications in various therapeutic areas .

Wirkmechanismus

Target of Action

Soladulcidine is a steroidal alkaloid that is abundant in Solanum dulcamara L . It has been found to exhibit antitumor activities . The primary targets of Soladulcidine are cancer cells, particularly the prostate cancer (PC-3) cell line .

Mode of Action

It has been observed that soladulcidine and its derivatives can inhibit the proliferation of the pc-3 cell line . This suggests that Soladulcidine may interact with cellular targets that are crucial for cell proliferation, leading to the inhibition of cancer cell growth.

Biochemical Pathways

The biosynthesis of Soladulcidine involves several enzymes forming unsaturated steroidal alkaloid aglycones from cholesterol . The second part of the pathway results in the generation of glycosylated steroidal alkaloids (SGAs) through the action of different UDP-glycosyltransferases . The presence or absence of the double bond at the C-5,6 position creates vast structural diversity within this metabolite class and determines the degree of SGA toxicity .

Pharmacokinetics

The synthesis of soladulcidine derivatives through esterification at c-3-hydroxy group, modification at nh group of f ring or esterification of e ring-opening products has been reported . These modifications could potentially influence the bioavailability of Soladulcidine.

Result of Action

The primary result of Soladulcidine’s action is the inhibition of cancer cell proliferation . In a study, compound 19, a derivative of Soladulcidine, exhibited the most potent inhibitory effect against the proliferation of the PC-3 cell line .

Eigenschaften

IUPAC Name |

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45NO2/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28-29H,5-15H2,1-4H3/t16-,17+,18+,19+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYNPYHXGMWJBLV-MFRNJXNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Soladulcidine | |

CAS RN |

511-98-8 | |

| Record name | Megacarpidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

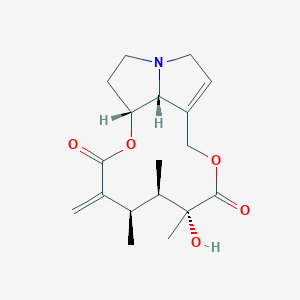

Feasible Synthetic Routes

Q & A

Q1: What is soladulcidine and where is it found?

A1: Soladulcidine is a steroidal alkaloid primarily found in certain species of the Solanum genus, notably Solanum dulcamara (also known as bittersweet nightshade). [, , ] It belongs to the spirosolane class of alkaloids, characterized by their spiroketal moiety.

Q2: What is the molecular formula and weight of soladulcidine?

A2: The molecular formula of soladulcidine is C27H43NO2, and its molecular weight is 413.64 g/mol. []

Q3: What are the potential medicinal properties of soladulcidine?

A3: Soladulcidine and its derivatives have demonstrated potential antitumor activity in vitro. [, ] Research suggests that structurally similar compounds, such as solasodine and hecogenin, also exhibit antitumor properties, indicating soladulcidine as a promising lead for anticancer drug development. []

Q4: Have there been any studies on synthesizing soladulcidine derivatives?

A4: Yes, researchers have successfully synthesized various soladulcidine derivatives. One study focused on esterification at the C-3-hydroxy group, modifications at the NH group of the F ring, and esterification of E ring-opening products. [] Another study reported an efficient synthesis of soladulcidine starting from tigogenin in six steps with an overall yield of 28%. []

Q5: What is the significance of the different chemovarieties of Solanum dulcamara?

A5: Solanum dulcamara exists in three chemovarieties based on their steroidal alkaloid content: tomatidenol/yamogenin, solasodine/diosgenin, and soladulcidine/tigogenin types. [] These chemovarieties are geographically distributed, with the soladulcidine type predominantly found in drier continental climates. [] This distinction is crucial for understanding the potential for sourcing specific steroidal alkaloids for pharmaceutical applications.

Q6: How is soladulcidine typically extracted and analyzed?

A6: Extraction of soladulcidine from plant material generally involves techniques like solvent extraction and chromatography. Analysis and identification are typically achieved using methods such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). [, , ]

Q7: Has a specific mechanism of action been identified for soladulcidine's antitumor activity?

A7: While soladulcidine has shown promising antitumor activity in vitro, its precise mechanism of action remains to be fully elucidated. [, ] Further research is needed to determine the specific molecular targets and downstream effects responsible for its anticancer properties.

Q8: What are the challenges in developing soladulcidine into a viable pharmaceutical?

A8: Like many natural products with therapeutic potential, developing soladulcidine into a pharmaceutical presents various challenges. These may include:

Q9: What is the current status of soladulcidine research?

A9: Research on soladulcidine continues to explore its potential applications, focusing on:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate](/img/structure/B192387.png)